molecular formula C19H11Cl3F3NO5S B13932178 4,5-Dichloro-2-{[5-(4-chloro-phenyl)-2-trifluoromethyl-furan-3-carbonyl]-amino}-benzenesulfonic acid methyl ester

4,5-Dichloro-2-{[5-(4-chloro-phenyl)-2-trifluoromethyl-furan-3-carbonyl]-amino}-benzenesulfonic acid methyl ester

Cat. No.: B13932178
M. Wt: 528.7 g/mol
InChI Key: IZGBWHPNXZKGTN-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-{[5-(4-chloro-phenyl)-2-trifluoromethyl-furan-3-carbonyl]-amino}-benzenesulfonic acid methyl ester is a complex organic compound characterized by its unique structure, which includes multiple halogen atoms, a furan ring, and a sulfonic acid ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dichloro-2-{[5-(4-chloro-phenyl)-2-trifluoromethyl-furan-3-carbonyl]-amino}-benzenesulfonic acid methyl ester typically involves multiple steps, including halogenation, furan ring formation, and sulfonation. The process begins with the chlorination of aniline derivatives to introduce chlorine atoms at specific positions on the benzene ring. This is followed by the formation of the furan ring through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-2-{[5-(4-chloro-phenyl)-2-trifluoromethyl-furan-3-carbonyl]-amino}-benzenesulfonic acid methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

4,5-Dichloro-2-{[5-(4-chloro-phenyl)-2-trifluoromethyl-furan-3-carbonyl]-amino}-benzenesulfonic acid methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms and the furan ring contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Dichloro-2-{[5-(4-chloro-phenyl)-2-trifluoromethyl-furan-3-carbonyl]-amino}-benzenesulfonic acid ethyl ester
  • 4,5-Dichloro-2-{[5-(4-chloro-phenyl)-2-trifluoromethyl-furan-3-carbonyl]-amino}-benzenesulfonic acid propyl ester

Uniqueness

The uniqueness of 4,5-Dichloro-2-{[5-(4-chloro-phenyl)-2-trifluoromethyl-furan-3-carbonyl]-amino}-benzenesulfonic acid methyl ester lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

Molecular Formula

C19H11Cl3F3NO5S

Molecular Weight

528.7 g/mol

IUPAC Name

methyl 4,5-dichloro-2-[[5-(4-chlorophenyl)-2-(trifluoromethyl)furan-3-carbonyl]amino]benzenesulfonate

InChI

InChI=1S/C19H11Cl3F3NO5S/c1-30-32(28,29)16-8-13(22)12(21)7-14(16)26-18(27)11-6-15(31-17(11)19(23,24)25)9-2-4-10(20)5-3-9/h2-8H,1H3,(H,26,27)

InChI Key

IZGBWHPNXZKGTN-UHFFFAOYSA-N

Canonical SMILES

COS(=O)(=O)C1=CC(=C(C=C1NC(=O)C2=C(OC(=C2)C3=CC=C(C=C3)Cl)C(F)(F)F)Cl)Cl

Origin of Product

United States

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